N-(3,4-dimethoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
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Overview
Description
N-(3,4-dimethoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a synthetic organic compound that belongs to the class of furo[3,2-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the furo[3,2-b]pyridine core, along with the dimethoxyphenyl and carboxamide groups, contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furo[3,2-b]pyridine core. This can be achieved through the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3,4-dimethoxybenzaldehyde with 2-cyanothioacetamide in the presence of a base such as sodium ethoxide can yield the intermediate chalcone, which is then cyclized to form the furo[3,2-b]pyridine core .
The next step involves the introduction of the carboxamide group. This can be done by reacting the furo[3,2-b]pyridine intermediate with an appropriate amine, such as 3,4-dimethoxyaniline, under conditions that facilitate amide bond formation. Common reagents for this step include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification steps would be streamlined using techniques such as crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carboxamide group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the furo[3,2-b]pyridine core, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like sodium methoxide for methoxylation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring or the furo[3,2-b]pyridine core.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular assays.
Industry: It can be used in the development of pharmaceuticals and agrochemicals, as well as in material science for the synthesis of novel polymers and materials.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into the active sites of enzymes or bind to receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the enzyme’s active site, preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
N-(3,4-dimethoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide can be compared with other furo[3,2-b]pyridine derivatives and related compounds:
Furo[3,2-b]pyridine Derivatives: These compounds share the same core structure but differ in the substituents attached to the core. Variations in substituents can lead to differences in biological activity and chemical reactivity.
Pyridine Derivatives: Compounds like pyridine-2-carboxamide and its analogs have similar core structures but lack the furo ring, which can affect their properties and applications.
Dimethoxyphenyl Derivatives: Compounds with the dimethoxyphenyl group, such as 3,4-dimethoxybenzaldehyde, have different core structures but share similar substituents, influencing their reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of the furo[3,2-b]pyridine core with the dimethoxyphenyl and carboxamide groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-10-4-6-13-12(18-10)9-16(23-13)17(20)19-11-5-7-14(21-2)15(8-11)22-3/h4-9H,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKOVRSWAWWTKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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